Bienvenue dans la boutique en ligne BenchChem!

N-(2-furylmethyl)-2-iodobenzamide

Lipophilicity LogP Radiopharmaceutical design

N-(2-furylmethyl)-2-iodobenzamide (CAS 6341-36-2) is an ortho‑iodinated benzamide derivative bearing a furan‑2‑ylmethyl substituent on the amide nitrogen. The compound belongs to the 2‑iodobenzamide structural class, a chemotype extensively explored for dopamine D2 receptor imaging (e.g., [¹²³I]IBZM) and melanoma‑targeted radiopharmaceuticals (e.g., BZA2).

Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
CAS No. 6341-36-2
Cat. No. B5077972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-2-iodobenzamide
CAS6341-36-2
Molecular FormulaC12H10INO2
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)I
InChIInChI=1S/C12H10INO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)
InChIKeyHJQHHNOBKKCYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-2-iodobenzamide (CAS 6341-36-2): Core Chemotype Profile for Iodobenzamide Procurement


N-(2-furylmethyl)-2-iodobenzamide (CAS 6341-36-2) is an ortho‑iodinated benzamide derivative bearing a furan‑2‑ylmethyl substituent on the amide nitrogen. The compound belongs to the 2‑iodobenzamide structural class, a chemotype extensively explored for dopamine D2 receptor imaging (e.g., [¹²³I]IBZM) and melanoma‑targeted radiopharmaceuticals (e.g., BZA2) [1]. The furylmethyl group distinguishes it from the dialkylaminoethyl‑substituted clinical candidates, imparting a higher predicted logP of 3.21 and eliminating the basic tertiary‑amine protonation site that dominates the pharmacokinetics of BZA/BZA2. This compound is primarily procured as a synthetic intermediate and screening library component for medicinal chemistry and radiopharmaceutical development programs.

Why N-(2-Furylmethyl)-2-iodobenzamide (6341-36-2) Cannot Be Substituted with a Generic 2-Iodobenzamide


The 2‑iodobenzamide class exhibits pronounced structure‑activity divergence depending on the N‑substituent. Radiolabeled clinical agents such as [¹²³I]‑BZA2 (N‑(2‑diethylaminoethyl)‑2‑iodobenzamide) derive their melanoma‑targeting properties from a combination of melanin binding and, in some contexts, sigma‑receptor affinity [1]. Replacing the diethylaminoethyl side‑chain with a neutral furylmethyl group, as in N‑(2‑furylmethyl)‑2‑iodobenzamide, eliminates the protonatable amine that drives lysosomal trapping and alters logD, which directly impacts tumor‑to‑background ratios and metabolic stability. Conversely, the 4‑iodo positional isomer N‑(furan‑2‑ylmethyl)‑4‑iodobenzamide has been reported as a phospholipase D inhibitor (FIPI) with an entirely distinct biological fingerprint . Interchanging any of these analogs without experimental validation risks selecting a compound with the wrong target engagement, tissue distribution, or off‑target profile for the intended application.

Quantitative Differentiation Evidence for N-(2-Furylmethyl)-2-iodobenzamide (6341-36-2) vs. Structural Analogs


Predicted LogP of 3.21 Differentiates N-(2-Furylmethyl)-2-iodobenzamide from Hydrophilic Clinical Iodobenzamides

The compound’s computed logP of 3.21 is substantially higher than the measured logP values of the clinical melanoma-imaging agents BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) and the reference compound 2-iodobenzamide itself (logP ≈ 0.93), indicating greater lipophilicity that will affect blood-brain barrier penetration, protein binding, and non-specific tissue retention .

Lipophilicity LogP Radiopharmaceutical design

2-Iodo vs. 4-Iodo Positional Isomerism Dictates Distinct Biological Target Profiles

The 2‑iodo positional isomer (target compound) and the 4‑iodo isomer (N‑(furan‑2‑ylmethyl)‑4‑iodobenzamide, CAS 329209-85-0) exhibit fundamentally different biological activities despite identical molecular formula (C₁₂H₁₀INO₂). The 4‑iodo isomer is described as FIPI, a potent phospholipase D (PLD) inhibitor , while the 2‑iodo isomer is documented as a dopamine D2 receptor ligand scaffold [1]. No PLD inhibitory activity has been reported for the 2‑iodo isomer.

Positional isomerism Target selectivity Phospholipase D

Absence of Basic Amine Side-Chain Eliminates pH-Dependent Lysosomal Trapping Observed with BZA2

BZA2 and BZA contain a tertiary diethylamine (predicted pKₐ ≈ 8.5–9.5) that undergoes protonation in acidic intracellular compartments (lysosomes, pH ≈ 4.5–5.0), contributing to non-specific tumor retention via ion trapping [1]. N-(2-furylmethyl)-2-iodobenzamide lacks any basic amine; the furan oxygen is non-basic (pKₐ of conjugate acid < 0). This structural difference predicts the absence of pH‑dependent lysosomal accumulation, which may reduce background retention in acidic tumor microenvironments but also eliminate a mechanism that contributes to tumor uptake of BZA2.

Lysosomal trapping Biodistribution Ion trapping

Predicted PSA of 42.24 Ų Suggests CNS Penetration Potential Superior to Bulkier Iodobenzamide Analogs

The computed topological polar surface area (tPSA) of N-(2-furylmethyl)-2-iodobenzamide is 42.24 Ų , well below the 60–90 Ų threshold commonly associated with poor CNS penetration. In comparison, N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP), a sigma-receptor ligand, has a tPSA of approximately 32 Ų but with significantly higher molecular weight and rotatable bond count. The furylmethyl analog retains a low tPSA while offering a conformationally constrained heteroaromatic ring that may reduce entropic penalty upon receptor binding relative to flexible dialkylaminoethyl chains.

CNS penetration Polar surface area Blood-brain barrier

Evidence-Backed Application Scenarios for Procuring N-(2-Furylmethyl)-2-iodobenzamide (6341-36-2)


Lead Scaffold for CNS D2 Receptor SPECT/PET Tracer Development

The 2‑iodobenzamide core is a validated pharmacophore for dopamine D2 receptor imaging [1]. N‑(2‑furylmethyl)‑2‑iodobenzamide replaces the dialkylaminoethyl side‑chain of clinical agents with a neutral, heteroaromatic furylmethyl group, yielding a higher logP (3.21) and a tPSA of 42.24 Ų that remains within CNS‑permissive range . This scaffold is suitable for medicinal chemistry programs seeking to explore D2 receptor affinity without the confounding influence of a basic amine on lysosomal trapping and peripheral distribution. Procurement of this compound enables structure‑activity relationship (SAR) expansion around the N‑substituent of 2‑iodobenzamides, with radioiodination achievable at the ortho position for subsequent in vitro autoradiography and in vivo biodistribution studies.

Positional Isomer Reference Standard for 2-Iodo vs. 4-Iodo Benzamide Target Selectivity Studies

The 4‑iodo positional isomer (CAS 329209-85-0) is annotated as a phospholipase D inhibitor (FIPI) , while the 2‑iodo isomer is classified within the dopamine D2 receptor ligand family. Using N‑(2‑furylmethyl)‑2‑iodobenzamide as a matched molecular pair with its 4‑iodo counterpart allows researchers to deconvolute the contribution of iodine position to target engagement, a critical control experiment for chemical biology studies and screening library annotation.

Non-Basic 2-Iodobenzamide Control for Investigating pH-Independent Tumor Uptake Mechanisms

Clinical iodobenzamides such as BZA2 exhibit tumor retention partially driven by lysosomal ion trapping of the protonated diethylaminoethyl side‑chain [2]. N‑(2‑furylmethyl)‑2‑iodobenzamide, lacking any ionizable amine, serves as a negative control for pH‑dependent accumulation. Comparative in vitro uptake assays in B16 melanoma cells between BZA2 and the furylmethyl analog can isolate the contribution of melanin binding from lysosomal trapping, providing quantitative deconvolution of the two retention mechanisms.

Synthetic Intermediate for Copper-Catalyzed Cascade Cyclization to 3-Hydroxy-3-furylisoindolinone Libraries

N‑Substituted 2‑iodobenzamide derivatives, including the target compound, are established substrates for copper‑catalyzed oxidative cascade inter‑molecular double cyclization with propargyl dicarbonyl compounds to access 3‑hydroxy‑3‑furylisoindolinone derivatives [3]. The furylmethyl substituent on the amide nitrogen introduces an additional furan ring into the product architecture, potentially yielding bis‑furan isoindolinone scaffolds of interest for natural product‑inspired library synthesis and fragment‑based drug discovery.

Quote Request

Request a Quote for N-(2-furylmethyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.